molecular formula C17H21NO4 B276765 N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

カタログ番号 B276765
分子量: 303.35 g/mol
InChIキー: DKNRZBAOORXVMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as BMS-791325, is a small molecule inhibitor that has been studied for its potential therapeutic applications in treating viral infections, specifically hepatitis C virus (HCV) infections.

科学的研究の応用

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential therapeutic applications in treating HCV infections. The compound has been shown to inhibit the HCV NS5B polymerase, which is a key enzyme involved in viral replication. In vitro studies have demonstrated that N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can effectively inhibit the replication of several HCV genotypes, including the most common genotype 1a. In addition, the compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents, such as interferon and ribavirin.

作用機序

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide inhibits the HCV NS5B polymerase by binding to a specific site on the enzyme, known as the thumb site. This binding prevents the enzyme from functioning properly, thereby inhibiting viral replication. The compound has been shown to have a unique mechanism of action compared to other HCV antiviral agents, which may make it useful in treating HCV infections that are resistant to other therapies.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. In addition, the compound has been shown to be highly specific for the HCV NS5B polymerase, with no significant activity against other viral or cellular enzymes.

実験室実験の利点と制限

One of the main advantages of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its unique mechanism of action, which may make it useful in treating HCV infections that are resistant to other therapies. In addition, the compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents. However, one limitation of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is that it has only been studied in preclinical models and clinical trials, and further research is needed to fully understand its safety and efficacy in humans.

将来の方向性

There are several future directions for further research on N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is the development of combination therapies that include N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and other HCV antiviral agents. Another area of interest is the use of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in treating HCV infections that are resistant to other therapies. Further studies are also needed to fully understand the safety and efficacy of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for continued research into the mechanisms of action of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and other HCV antiviral agents, in order to develop more effective therapies for this challenging disease.

合成法

The synthesis of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, such as the spirocyclic lactam and the carboxylic acid, followed by the coupling of these intermediates to form the final product. The synthesis method has been described in detail in several research articles, including a patent filed by Bristol-Myers Squibb, the company that originally developed the compound.

特性

製品名

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

分子式

C17H21NO4

分子量

303.35 g/mol

IUPAC名

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C17H21NO4/c1-21-13-7-5-6-12(10-13)18-16(20)14-11-15(19)22-17(14)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,20)

InChIキー

DKNRZBAOORXVMC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCCC3

正規SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。